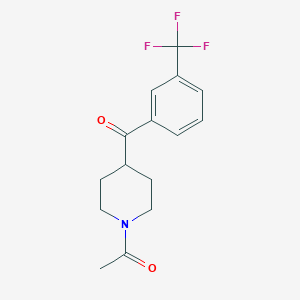

1-Acetyl-4-(3-trifluoromethylbenzoyl)-piperidine

Overview

Description

Synthesis Analysis

The synthesis of 1-Acetyl-4-(3-trifluoromethylbenzoyl)-piperidine involves multiple steps, including the treatment of 4-fluorobenzoyl chloride with methylisonipecotate in the presence of triethylamine, followed by several other reactions to achieve the final compound with an overall yield of 62.1% (Hao Jing-shan, 2006).

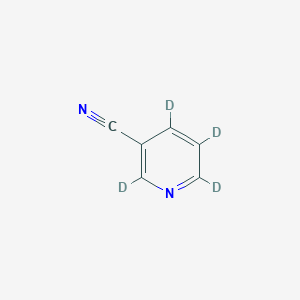

Molecular Structure Analysis

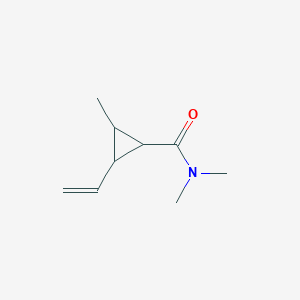

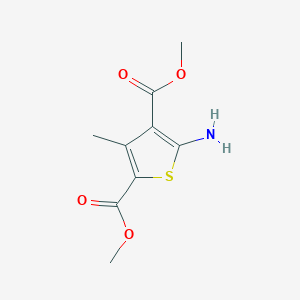

The compound features a piperidine ring, which is central to its structure, acylated and benzoylated at specific positions to incorporate the acetyl and trifluoromethylbenzoyl functional groups. This arrangement significantly influences its chemical behavior and interactions. Although detailed molecular structure analysis specific to 1-Acetyl-4-(3-trifluoromethylbenzoyl)-piperidine was not directly available, studies on related compounds provide insight into the complex nature of such molecules and their structural conformations (S. Prasad et al., 2018).

Chemical Reactions and Properties

1-Acetyl-4-(3-trifluoromethylbenzoyl)-piperidine participates in various chemical reactions, indicative of its reactive acetyl and benzoyl groups. These reactions include acylation, benzylation, and interactions with Grignard reagents, demonstrating its utility in synthetic organic chemistry. The compound's specific reactions and properties depend on the functional groups present and their relative positions on the piperidine ring (Gita Matulevičiūtė et al., 2021).

Physical Properties Analysis

The physical properties of 1-Acetyl-4-(3-trifluoromethylbenzoyl)-piperidine, such as melting point, boiling point, and solubility, are crucial for its handling and application in various chemical processes. These properties are determined by its molecular structure, particularly the piperidine backbone and the substituents' electronic effects. Specific data on these physical properties was not identified in the search, suggesting the need for further research in this area.

Chemical Properties Analysis

The chemical properties of 1-Acetyl-4-(3-trifluoromethylbenzoyl)-piperidine, including reactivity, stability, and interaction with other chemical entities, are influenced by its functional groups. The acetyl and trifluoromethylbenzoyl groups contribute to its electrophilicity, nucleophilicity, and potential participation in various organic reactions, making it a versatile compound in synthetic chemistry. Insights into its chemical properties can be derived from studies on similar compounds, highlighting the importance of the piperidine structure and substituent effects on its behavior (D. Ismailova et al., 2014).

Scientific Research Applications

Synthetic Applications in Medicinal Chemistry : The compound is used in the synthesis of psychotherapeutic drugs, as demonstrated by Ji Ya-fei (2011) in the synthesis of 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole Hydrochloride, an intermediate of risperidone, a psychotherapeutic drug (Ji Ya-fei, 2011).

Stereodynamics and Perlin Effect Study : Research by B. Shainyan et al. (2008) on N-Trifyl substituted 1,4-diheterocyclohexanes includes the study of 1-(trifluoromethylsulfonyl)piperidine, examining its stereodynamic behavior and intramolecular interactions (B. Shainyan et al., 2008).

Antiviral Applications : S. Imamura et al. (2006) described the development of piperidine-4-carboxamide CCR5 antagonists, including 1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide, as potent inhibitors of HIV-1 replication (S. Imamura et al., 2006).

Antibacterial Activity : G. Aridoss et al. (2010) synthesized derivatives of piperidin-4-one, including compounds with acetyl linkers, and evaluated their antibacterial activity against multiple drug-resistant strains (G. Aridoss et al., 2010).

In vitro Metabolism Studies : S. Y. Lee et al. (2001) studied the in vitro metabolism of acetylcholinesterase inhibitors containing 4-[(18)F]fluorobenzyl-piperidine moieties, demonstrating the utility of these compounds in predicting in vivo metabolism of radiotracers (S. Y. Lee et al., 2001).

Synthesis of Anti-arrhythmic Agents : H. Abdel‐Aziz et al. (2009) synthesized piperidine-based 1,3-thiazole derivatives with significant anti-arrhythmic activity (H. Abdel‐Aziz et al., 2009).

Anticancer Agent Synthesis : A. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents (A. Rehman et al., 2018).

Palladium-catalyzed CH Functionalization : J. Magano et al. (2014) utilized benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate in oxindole synthesis via palladium-catalyzed CH functionalization (J. Magano et al., 2014).

Future Directions

Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .

properties

IUPAC Name |

1-[4-[3-(trifluoromethyl)benzoyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3NO2/c1-10(20)19-7-5-11(6-8-19)14(21)12-3-2-4-13(9-12)15(16,17)18/h2-4,9,11H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWQFGCBTLRGQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70613883 | |

| Record name | 1-{4-[3-(Trifluoromethyl)benzoyl]piperidin-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-4-(3-trifluoromethylbenzoyl)-piperidine | |

CAS RN |

61714-98-5 | |

| Record name | Ethanone, 1-[4-[3-(trifluoromethyl)benzoyl]-1-piperidinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61714-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{4-[3-(Trifluoromethyl)benzoyl]piperidin-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

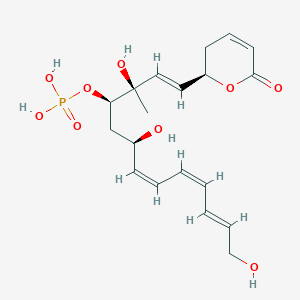

![(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16977.png)